molecular formula C10H20N2O3 B8241997 tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate

Cat. No.: B8241997
M. Wt: 216.28 g/mol
InChI Key: OBYLORZYVFHQNZ-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate is a chemical compound that features a tert-butyl group attached to a hydroxypyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxypyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the hydroxypyrrolidine derivative, resulting in a more sustainable and versatile production method .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction would regenerate the hydroxyl group.

Scientific Research Applications

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s steric properties, affecting its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate
  • tert-Butylthiol
  • tert-Butyl esters

Uniqueness

tert-Butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)(methyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl group. This combination of features makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(4)7-5-11-6-8(7)13/h7-8,11,13H,5-6H2,1-4H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYLORZYVFHQNZ-JGVFFNPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CNC[C@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.